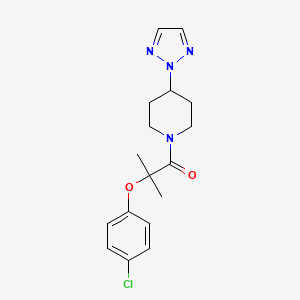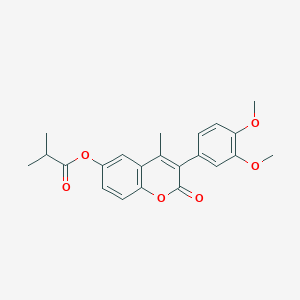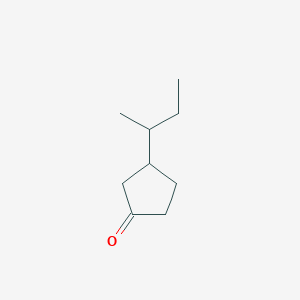![molecular formula C16H16N4 B2621202 1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile CAS No. 439108-70-0](/img/structure/B2621202.png)
1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also has a benzyl group and a tert-butyl group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the imidazole ring and the attached groups. The imidazole ring is a planar five-membered ring, which includes two nitrogen atoms .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and they can undergo reactions such as alkylation, acylation, and oxidation .Applications De Recherche Scientifique
- Researchers have explored the use of this compound as a catalyst in the electrochemical synthesis of trifluoroacetamide. Under mild conditions and in air, the B12 complex (containing the compound) facilitates the one-pot synthesis of trifluoroacetamide from 1,1,1-trichlorotrifluoroethane (CFC-113a). This user-friendly strategy demonstrates generality across a broad range of trifluoroacetamides .
- Investigations into the electrochemical properties of a β-octaethylporphycene iridium complex (containing the compound) revealed its catalytic reactivity for hydrogen evolution. The ligand-centered reduction process of iridium porphycene suggests potential applicability in multi-step, multi-electron reactions .
- A novel macrocyclic Triazole-Appended Dipyrromethene (TAD) containing the compound has been synthesized. Unlike the open TAD ligand, the macrocyclic structure prevents dimerization in the presence of Zn(OAc)2. This compound shows promise as a catalyst for carbonation reactions .
- Practical methods involving bromide indene as an intermediate have been explored for preparing aryl-substituted indene. The compound effectively inhibits the formation of indene double bond isomers in this system .
Electrochemical Catalysis: Trifluoroacetamide Synthesis
Redox Behavior and Electrocatalysis
Carbonation Reactions: Zinc Triazole-Appended Dipyrromethene
Aryl Substituted Indene Synthesis
Dopant-Polymer Bond Formation
These diverse applications highlight the versatility and potential of “1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile” in various scientific contexts. Researchers continue to explore its properties and applications, making it an intriguing compound for further investigation . If you need more information or have additional questions, feel free to ask! 😊
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-16(2,3)13-6-4-12(5-7-13)10-20-11-19-14(8-17)15(20)9-18/h4-7,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVLJIRBIVUBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC(=C2C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2621123.png)
![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2621124.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2621130.png)
![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2621132.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2621136.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide](/img/structure/B2621138.png)
![2-[(4-Methylphenyl)sulfanyl]quinoxaline](/img/structure/B2621140.png)
![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2621141.png)
